L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)-
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Overview
Description
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- is a compound that belongs to the family of thioethers. It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is of particular interest due to its unique chemical structure, which includes a trifluoroethyl group, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- typically involves the reaction of N-acetyl-L-cysteine with 2-chloro-1,1,2-trifluoroethane. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures would be essential in an industrial setting to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study thioether chemistry and the effects of trifluoroethyl groups on chemical reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- involves its interaction with biological thiols such as glutathione. It can form conjugates with glutathione, leading to the depletion of this crucial antioxidant in cells. This depletion can result in oxidative stress and cellular damage, which is a key factor in its nephrotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine
- N-acetyl-S-(2,3-dihydroxypropyl)-L-cysteine
- N-acetyl-S-(2-cyanoethyl)-L-cysteine
Uniqueness
L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for studying the effects of fluorinated groups in biological and chemical systems .
Properties
CAS No. |
96563-02-9 |
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Molecular Formula |
C7H9ClF3NO3S |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-chloro-1,1,2-trifluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9ClF3NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-,6?/m0/s1 |
InChI Key |
TUHPVYZTDHQSBO-VKZKZBKNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(C(F)Cl)(F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(C(F)Cl)(F)F)C(=O)O |
Origin of Product |
United States |
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